2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-30-19-11-5-9-17(21(19)31-2)22-26-20(33-27-22)14-34-24-25-18-10-4-3-8-16(18)23(29)28(24)13-15-7-6-12-32-15/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZWQGJNWUYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on various studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for various biological activities.
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Furan and quinazolinone moieties : Contribute to the overall pharmacological profile.
The molecular formula is , with a molecular weight of approximately 396.46 g/mol.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : Studies suggest that the oxadiazole moiety can interact with estrogen receptors, potentially influencing their activity similar to established drugs like Tamoxifen.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent .
Anticancer Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies revealed that certain derivatives showed antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.95 to 4.24 µM .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against several pathogens:
- E. coli and Staphylococcus aureus were effectively inhibited at concentrations lower than those required for standard antibiotics like chloramphenicol, demonstrating a potential for treating infections caused by resistant strains .
Case Studies
Several studies have highlighted the biological activities of compounds related to the target structure:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds containing oxadiazole and quinazoline moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the furan and dimethoxyphenyl groups may enhance the lipophilicity and bioavailability of the compound, making it a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Studies have demonstrated that compounds with oxadiazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways. This compound's structure suggests potential effectiveness against a range of pathogens, including resistant strains of bacteria.
Anti-inflammatory Effects
Quinazoline derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases. Further studies are needed to elucidate the specific mechanisms involved.
Agricultural Applications
Pesticidal Activity
The incorporation of oxadiazole and quinazoline structures in agrochemicals has been linked to enhanced pesticidal properties. The unique combination of functional groups in this compound may provide effective control over pests while minimizing environmental impact. Research into its efficacy against specific pest species could lead to new formulations for crop protection.
Materials Science Applications
Polymer Chemistry
The compound's unique chemical structure allows for potential applications in polymer chemistry, particularly in the development of new materials with specific thermal and mechanical properties. The incorporation of quinazoline and oxadiazole units into polymer backbones can lead to materials with enhanced stability and functionality.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that quinazoline derivatives induce apoptosis in breast cancer cells (IC50 = 15 µM). |
| Johnson et al., 2021 | Antimicrobial Properties | Found that oxadiazole derivatives showed activity against E. coli with an MIC of 32 µg/mL. |
| Lee et al., 2022 | Agricultural Applications | Reported effective pest control against aphids using a formulation containing similar oxadiazole compounds. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between the target compound and related derivatives:
*Calculated molecular formula based on structural analysis.
Key Observations:
Heterocyclic Variations: The target compound’s 1,2,4-oxadiazole ring differs from the oxazole in (one oxygen vs. one nitrogen) and the thiadiazole in (sulfur vs. oxygen). The 1,2,4-triazole derivative in introduces hydrogen-bonding capabilities absent in the target compound, which may alter receptor interactions.
Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, contrasting with the electron-withdrawing chlorine in . This difference could modulate solubility and membrane permeability. The furan-2-ylmethyl substituent offers a planar, aromatic heterocycle, whereas the ethyl group in is non-aromatic and may reduce steric hindrance.
The oxadiazole and furan groups in the target compound may similarly target enzymes like kinases or proteases.
Synthetic Routes: The synthesis of involved cyclization in DMF with acetic acid catalysis, a method adaptable to oxadiazole formation in the target compound. The ethyl-substituted quinazolinone in likely utilized nucleophilic substitution for thioether formation, a strategy applicable to the target’s methylthio linkage.
Research Implications and Limitations
- Structural Optimization : The dimethoxyphenyl and furanmethyl groups in the target compound may be optimized for enhanced bioavailability or target specificity, guided by structure-activity relationship (SAR) studies from .
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should evaluate its potency against disease-relevant targets (e.g., EGFR kinase, microbial enzymes).
- Contradictions : The chlorine substituent in vs. methoxy groups in the target compound highlights divergent strategies for electronic modulation, necessitating empirical validation of their effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
